![molecular formula C12H16ClNO2 B1490597 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1343761-16-9](/img/structure/B1490597.png)
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Overview
Description
“1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol” consists of a morpholine ring attached to a phenyl ring via a carbon-carbon bond . The phenyl ring is substituted at the 2-position with a chlorine atom and at the 1-position with an ethan-1-ol group .Scientific Research Applications
Synthesis and Biological Properties
Research led by Papoyan et al. (2011) involved the synthesis of new compounds similar to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. These compounds demonstrated significant anticonvulsive and some peripheral n-cholinolytic activities. However, they showed no antibacterial activity, which is notable in understanding their biological applications (Papoyan et al., 2011).
QSAR Analysis for Potential Antioxidants
Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis on derivatives similar to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, which revealed significant insights. The analysis identified parameters of molecular structure that are crucial for designing new potential antioxidants (Drapak et al., 2019).
Antitumor Activity
A study by Isakhanyan et al. (2016) investigated the antitumor activity of compounds structurally related to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. They synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor properties, indicating a potential application in cancer research (Isakhanyan et al., 2016).
Novel Synthesis Methods
Zali-Boeini and Pourjafarian (2012) developed a new one-step synthesis method for creating highly substituted thiophen-2(3H)-one derivatives, starting from 2-Aryl-1-(morpholin-4-yl)ethanethiones. This highlights the compound's role in facilitating novel synthesis techniques (Zali-Boeini & Pourjafarian, 2012).
Analgesic Development
Borowiecki (2022) designed and synthesized a novel ethereal analog of (R)-iso-moramide, using enantiomerically enriched 1-(morpholin-4-yl)propan-2-ol, a structurally related compound. This research is significant in developing potent and safer analgesics (Borowiecki, 2022).
properties
IUPAC Name |
1-(2-chloro-4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKMTPNTPFSSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCOCC2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



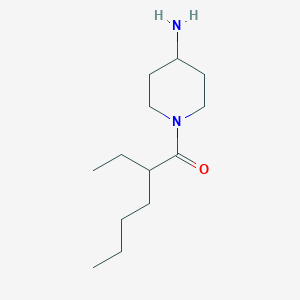
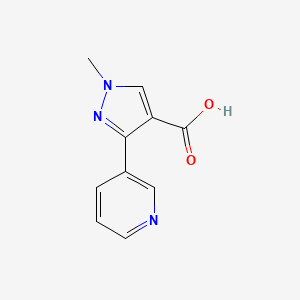
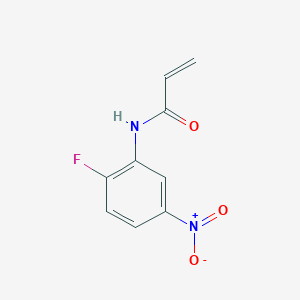

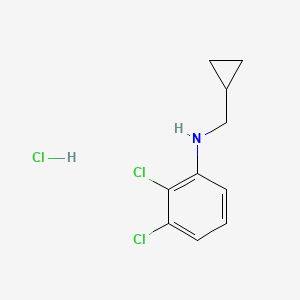
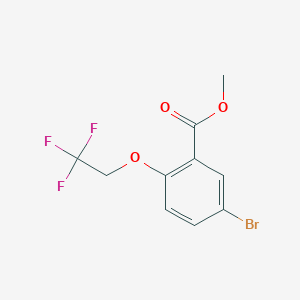
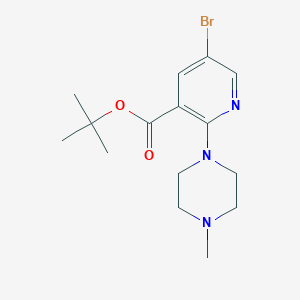
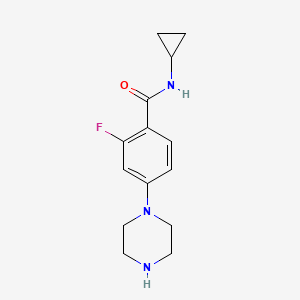
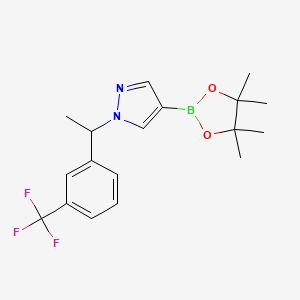

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
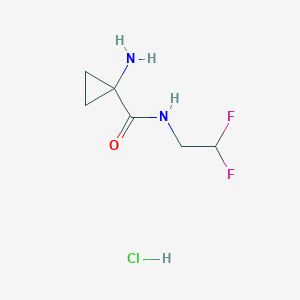
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
